Histamine H4 Receptor Binding Affinity and Species Selectivity
4H-1,6-Methano-2H-3,1-benzoxazine demonstrates a defined binding affinity for the human Histamine H4 receptor (hH4R) with a Ki of 50 nM [1]. This value is a direct measure of its target engagement. For comparison, while many benzoxazine derivatives are reported to have broad-spectrum activity, a specific 8-aryl-2-morpholino-1,3-benzoxazine analog (compound 20k) was identified as a potent DNA-PK inhibitor (IC50 = 0.034 µM) but was not evaluated for H4R binding, highlighting the divergent target selectivity within the broader benzoxazine class [2].
| Evidence Dimension | Binding Affinity (Ki) for Human Histamine H4 Receptor |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | 8-aryl-2-morpholino-1,3-benzoxazine analog (compound 20k) |
| Quantified Difference | Not applicable for H4R; comparator's primary activity is against DNA-PK (IC50 = 0.034 µM), demonstrating distinct selectivity profiles among benzoxazines. |
| Conditions | Radioligand displacement assay in human SK-N-MC cells expressing human recombinant H4 receptor [1]. Comparator data from in vitro kinase inhibition assays [2]. |
Why This Matters
This defined Ki value provides a benchmark for target engagement in H4R-related studies, a property not shared by other benzoxazine analogs optimized for different targets like DNA-PK.
- [1] BindingDB. BDBM50483136. Affinity Data: Ki=50 nM for human Histamine H4 receptor. View Source
- [2] Morrison, R., et al. (2016). Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1,3-benzoxazines. European Journal of Medicinal Chemistry, 110, 326-339. View Source
